

# A Cross-Species Examination of PF-06462894 (Lorlatinib) Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of **PF-06462894**, also known as lorlatinib, across various preclinical species and humans. Lorlatinib is a potent, third-generation, ATP-competitive small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile across different species is crucial for the interpretation of preclinical efficacy and safety data and for the successful design of clinical trials.

### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of lorlatinib observed in humans, mice, rats, and dogs following oral administration. These parameters are essential for comparing drug exposure and disposition across species.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Humans



| Parameter                    | Value        | Reference |  |
|------------------------------|--------------|-----------|--|
| Dose                         | 100 mg       | [1][2]    |  |
| Cmax (ng/mL)                 | ~595 - 907   | [3]       |  |
| Tmax (hr)                    | 1.2 - 2.0    | [3]       |  |
| AUCinf (ng·h/mL)             | ~8717 - 9836 | [3]       |  |
| Half-life (t½) (hr)          | ~24 - 25.5   | [1][2]    |  |
| Absolute Bioavailability (%) | 81           | [1]       |  |

Table 2: Multiple-Dose (Steady State) Oral Pharmacokinetic Parameters of Lorlatinib in Humans

| Parameter      | Value             | Reference |
|----------------|-------------------|-----------|
| Dose           | 100 mg once daily | [3]       |
| Cmax (ng/mL)   | ~516 - 645        | [3]       |
| Tmax (hr)      | ~2.0              | [3]       |
| AUCτ (ng·h/mL) | ~5233 - 5946      | [3]       |

Note: Lorlatinib exhibits autoinduction of its metabolism, leading to increased clearance after multiple doses.

Table 3: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Preclinical Species



| Species | Dose<br>(mg/kg) | Cmax<br>(µg/L)    | Tmax<br>(hr)   | AUC(0−<br>∞)<br>(μg/L·h) | Half-life<br>(t½z)<br>(hr) | Oral<br>Bioavail<br>ability<br>(%)        | Referen<br>ce |
|---------|-----------------|-------------------|----------------|--------------------------|----------------------------|-------------------------------------------|---------------|
| Mouse   | 10              | 2705.7 ±<br>539.8 | 0.63 ±<br>0.23 | 16208.2<br>± 1720.4      | 3.26 ±<br>0.17             | N/A                                       | [4]           |
| Rat     | N/A             | N/A               | N/A            | N/A                      | N/A                        | ~100% /<br>8.6%<br>(conflictin<br>g data) | [1][5]        |
| Dog     | N/A             | N/A               | N/A            | N/A                      | N/A                        | 97                                        | [1][5]        |
| Monkey  | N/A             | N/A               | N/A            | N/A                      | N/A                        | N/A                                       |               |

N/A: Data not available from the searched sources.

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are summaries of typical experimental protocols employed in the pharmacokinetic evaluation of lorlatinib.

#### **Human Pharmacokinetic Studies (Clinical Trials)**

- Study Design: Phase I, open-label, single- and multiple-dose studies in healthy volunteers and patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC)[3].
- Dosing: Single oral doses of lorlatinib (e.g., 100 mg) or multiple once-daily oral doses[3].
- Sample Collection: Serial blood samples are collected at predefined time points (e.g., predose, and at various intervals up to 144 hours post-dose)[1].
- Bioanalysis: Plasma concentrations of lorlatinib and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[1]
   [4].



 Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life[1].

#### **Preclinical Pharmacokinetic Studies (Mouse)**

- Animals: Kun Ming mice (18–20 g) are typically used[4].
- Dosing: A single oral dose of lorlatinib (e.g., 10 mg/kg) is administered by gavage[4]. Animals
  are fasted for 12 hours prior to dosing[4].
- Sample Collection: Blood and tissue samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration[4]. Blood is processed to obtain serum[4].
- Bioanalysis: Lorlatinib concentrations in serum and tissue homogenates are quantified using a validated LC-MS/MS method[4].
- Pharmacokinetic Analysis: Non-compartmental analysis is performed using software to calculate pharmacokinetic parameters[4].

## Signaling Pathway and Experimental Workflow ALK/ROS1 Signaling Pathway Inhibition by Lorlatinib

Lorlatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK and ROS1 fusion proteins. This blockade disrupts downstream signaling cascades that are critical for cancer cell proliferation and survival.





Click to download full resolution via product page

Caption: Inhibition of ALK/ROS1 signaling by Iorlatinib.

# Typical Experimental Workflow for a Preclinical Oral Pharmacokinetic Study



The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like lorlatinib.





Click to download full resolution via product page

Caption: Preclinical oral pharmacokinetic study workflow.

#### **Discussion and Interspecies Comparison**

A comprehensive analysis of the pharmacokinetic data reveals important species-specific differences in the disposition of Iorlatinib.

- Absorption: Lorlatinib is well-absorbed orally in humans, with an absolute bioavailability of approximately 81%[1]. Preclinical data suggests high oral bioavailability in dogs (97%) and potentially in rats (~100%), although conflicting data exists for rats (one report of 8.6%)[1][5]. The time to reach maximum plasma concentration (Tmax) is relatively rapid across species, generally occurring within 1-2 hours in humans and earlier in mice (around 0.6 hours)[3][4].
- Distribution: Information on the volume of distribution in preclinical species is limited in the available literature.
- Metabolism: Lorlatinib undergoes metabolism, and in humans, it exhibits autoinduction of its
  own metabolism, leading to increased clearance upon multiple dosing[3]. The primary routes
  of metabolism have been identified, but a detailed cross-species comparison of metabolic
  pathways is beyond the scope of this guide.
- Elimination: The elimination half-life of lorlatinib is approximately 24-25.5 hours in humans after a single dose[1][2]. In mice, the half-life is significantly shorter, around 3.3 hours[4]. This faster clearance in smaller species is a common observation in drug metabolism and is an important consideration for designing preclinical efficacy and toxicology studies.

#### Conclusion

This guide provides a comparative overview of the pharmacokinetics of **PF-06462894** (lorlatinib) across humans and several preclinical species. The available data indicates that lorlatinib is orally bioavailable in the species studied, with notable differences in the rate of elimination. The significant interspecies differences in pharmacokinetics, particularly the shorter half-life in rodents, underscore the importance of careful dose selection and study design in preclinical models to ensure clinically relevant exposures are achieved. Further studies to fully characterize the pharmacokinetic profile in dogs and monkeys would provide a more complete



picture for interspecies scaling and prediction of human pharmacokinetics. Researchers and drug development professionals should consider these species-specific pharmacokinetic properties when designing and interpreting preclinical studies of lorlatinib and similar compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor lorlatinib in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [A Cross-Species Examination of PF-06462894 (Lorlatinib) Pharmacokinetics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609990#cross-species-comparison-of-pf-06462894-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com